1-(1,1-Difluoroethyl)-2,4-difluorobenzene

Medicinal Chemistry Agrochemicals Physicochemical Properties

1-(1,1-Difluoroethyl)-2,4-difluorobenzene (CAS 1138445-07-4) is a specialized fluorinated aromatic building block, molecular formula C₈H₆F₄, molecular weight 178.13 g/mol. This compound features a distinctive 1,1-difluoroethyl substituent at the 1-position and fluorine atoms at the 2- and 4-positions of the benzene ring.

Molecular Formula C8H6F4
Molecular Weight 178.13 g/mol
CAS No. 1138445-07-4
Cat. No. B1453473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoroethyl)-2,4-difluorobenzene
CAS1138445-07-4
Molecular FormulaC8H6F4
Molecular Weight178.13 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)F)(F)F
InChIInChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3
InChIKeyIVUPVEUDCZLIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,1-Difluoroethyl)-2,4-difluorobenzene (CAS 1138445-07-4): Baseline Chemical and Procurement Characteristics


1-(1,1-Difluoroethyl)-2,4-difluorobenzene (CAS 1138445-07-4) is a specialized fluorinated aromatic building block, molecular formula C₈H₆F₄, molecular weight 178.13 g/mol. This compound features a distinctive 1,1-difluoroethyl substituent at the 1-position and fluorine atoms at the 2- and 4-positions of the benzene ring. The unique substitution pattern defines its electronic and steric profile, making it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the 1,1-difluoroethyl group is particularly notable for its potential as a metabolically stable bioisostere of the methoxy group [1], while the 2,4-difluorobenzene core offers a distinct reactivity profile for further functionalization .

Why Generic Substitution Fails: The Critical Role of Fluorine Positioning in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene


The assumption that other difluorobenzene isomers or simpler fluorinated arenes are interchangeable with 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is a fundamental procurement error. The specific 2,4-difluoro substitution pattern on the aromatic ring, combined with the 1,1-difluoroethyl group, creates a unique electronic and steric environment that directly dictates its reactivity in cross-coupling reactions, its behavior as a synthetic intermediate, and its physicochemical properties (e.g., LogP). Substituting a positional isomer, such as the 2,3- or 3,5-difluoro analog, or a less fluorinated analog like (1,1-difluoroethyl)benzene, introduces uncontrolled variables in a synthetic sequence, potentially leading to reaction failure, altered selectivity, or final compounds with different biological activity and ADME profiles. The CF2Me group's role as a bioisostere is also highly sensitive to the surrounding molecular context [1]. The following evidence quantifies these differences.

Quantitative Evidence Guide: Differentiating 1-(1,1-Difluoroethyl)-2,4-difluorobenzene from Isomers and Analogs


Physicochemical Differentiation: Predicted LogP and Boiling Point Variance

The 2,4-difluoro substitution pattern imparts distinct lipophilicity compared to the 2,3-difluoro isomer. The predicted LogP (XLogP3) for 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is 2.9 [1], which is consistent with other isomers but different from less fluorinated analogs. The predicted boiling point of 162.4±35.0 °C for the 2,4-difluoro isomer differs from the 157.3±35.0 °C predicted for the 2,3-difluoro isomer, indicating altered volatility and purification requirements [2][3].

Medicinal Chemistry Agrochemicals Physicochemical Properties

Economic and Availability Advantage: Market Pricing and Stock Level Comparison

As a widely stocked and competitively priced building block, 1-(1,1-Difluoroethyl)-2,4-difluorobenzene offers a significant procurement advantage. For a 1g quantity, the target compound is listed at approximately $134 USD from a major supplier . In contrast, its 2,3-difluoro isomer (CAS 1138445-08-5) is listed at $176 USD for the same quantity and supplier . The 3,5-difluoro isomer (CAS 1138445-10-9) is priced at a premium of over $2,485 USD for 5g [1], representing a >18x cost multiplier compared to the 2,4-difluoro isomer.

Procurement Medicinal Chemistry Cost Analysis

Structural and Reactivity Contrast: 2,4-Difluoro vs. 2,3-Difluoro Substitution Pattern

The 2,4-difluoro substitution pattern on the benzene ring presents a unique steric and electronic environment compared to the 2,3-difluoro pattern. This directly influences reactivity in key synthetic transformations. While direct experimental reactivity data for the target compound is limited in public literature, the difference in substitution pattern is well-understood to alter the regioselectivity and efficiency of reactions like electrophilic aromatic substitution and cross-couplings. The 2,4-difluoro arrangement offers two meta-related fluorine atoms, which create a specific electronic deactivation profile on the ring, distinct from the ortho-arrangement in the 2,3-difluoro isomer .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Bioisosteric Potential: The Unique Value of the 1,1-Difluoroethyl (CF2Me) Moiety

The 1,1-difluoroethyl (CF2Me) group is a recognized bioisostere for the methoxy group, offering enhanced metabolic stability. While non-fluorinated analogs like (1,1-difluoroethyl)benzene (CAS 657-35-2) lack the additional fluorine atoms on the ring, the presence of fluorine on the arene in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene provides an additional handle for modulating lipophilicity, metabolic stability, and binding affinity. The CF2Me group's value is highlighted in reviews focusing on its direct introduction into molecules due to its ability to mimic alkoxy ethers while improving pharmacokinetic profiles [1].

Medicinal Chemistry Drug Design Bioisosteres

ADME Modulation: The Impact of Fluorination on Molecular Properties

Fluorine substitution is a well-established strategy to enhance the metabolic stability and lipophilicity of drug candidates. The presence of multiple fluorine atoms on both the alkyl side chain and the aromatic ring of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is expected to significantly increase its resistance to cytochrome P450-mediated oxidation compared to its non-fluorinated analog, ethylbenzene. This is a class-level effect, where increased fluorination generally correlates with improved metabolic stability, a critical factor in developing successful pharmaceuticals and agrochemicals [1].

ADME Medicinal Chemistry Drug Design

Synthetic Versatility: A Readily Available Scaffold for Diversification

1-(1,1-Difluoroethyl)-2,4-difluorobenzene serves as a versatile scaffold for further elaboration. The presence of fluorine atoms can facilitate cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at specific positions, allowing for the construction of complex molecular architectures. While this is a class-level inference, the specific 2,4-difluoro pattern is known to influence the regioselectivity of such transformations compared to other isomers, providing a more predictable and controllable pathway for diversification .

Organic Synthesis Cross-Coupling Medicinal Chemistry

High-Impact Application Scenarios for 1-(1,1-Difluoroethyl)-2,4-difluorobenzene


Medicinal Chemistry: Late-Stage Diversification of Lead Compounds

This compound is ideally suited for medicinal chemistry campaigns focused on optimizing ADME properties. The 1,1-difluoroethyl group serves as a stable bioisostere for a methoxy group, while the 2,4-difluoro substitution pattern provides a synthetic handle for further diversification via cross-coupling reactions. As noted in the evidence, the compound's favorable cost and high commercial availability (e.g., $134/g) make it a practical and accessible choice for building diverse compound libraries aimed at improving metabolic stability and lipophilicity [1].

Agrochemical Discovery: Synthesis of Novel Fluorinated Pesticides and Herbicides

Fluorinated building blocks are crucial in the development of new agrochemicals due to their enhanced metabolic stability and environmental persistence. This compound's specific substitution pattern and the bioisosteric CF2Me group can be leveraged to design novel pesticides or herbicides with improved target binding and resistance to degradation. Its use aligns with the established trend of incorporating the CF2Me moiety in agrochemical candidates [1].

Materials Science: Development of Advanced Polymers and Coatings

The unique electronic properties imparted by the multiple fluorine atoms make this compound a valuable monomer or precursor for synthesizing fluorinated polymers and specialty coatings. Such materials can exhibit high thermal stability, chemical resistance, and low surface energy. While specific data is limited, the class-level inference from organofluorine chemistry strongly supports its potential in creating materials with enhanced performance characteristics [1].

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